molecular formula C8H13N3S B2391137 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 923112-78-1

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2391137
CAS RN: 923112-78-1
M. Wt: 183.27
InChI Key: RRGUIKMATRQJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H13N3S . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in the ring structure .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Sc1nnc([nH]1)C2CC2 . This indicates that the compound contains a cyclopropyl group attached to the 4-position of the 1,2,4-triazole ring, and an isopropyl group attached to the 5-position .

Mechanism of Action

The exact mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme COX2, which is involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been found to inhibit the activity of several other enzymes, including cyclin-dependent kinase 1 (CDK1) and protein kinase C (PKC). This compound may also induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have found that this compound can inhibit the production of prostaglandins and other inflammatory mediators, as well as the growth of tumor cells. Additionally, in vivo studies have found that this compound can reduce inflammation and oxidative stress, as well as reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to handle and store. Additionally, it is relatively inexpensive to synthesize and is not toxic to humans. However, this compound is not yet approved for use in humans, and thus its use in laboratory experiments should be done with caution.

Future Directions

There are several potential future directions for research on 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol. One direction is to further study its potential use as an anticancer agent. Additionally, this compound could be studied for its potential use as a therapeutic agent for other diseases, such as inflammatory and cardiovascular diseases. Furthermore, this compound could be studied for its potential use as an antimicrobial agent, as well as its potential use in other laboratory experiments. Finally, further research could be done to better understand the exact mechanism of action of this compound.

Synthesis Methods

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be synthesized via a two-step process. The first step involves the reaction of 4-cyclopropyl-5-isopropylthiazole-2-thiol and 1,2,4-triazole in the presence of an aqueous solution of sodium hydroxide. This reaction yields a mixture of this compound and 5-isopropyl-4H-1,2,4-triazole-3-thiol (IPIT). The second step involves the removal of IPIT from the reaction mixture by extraction with ethyl acetate or another suitable solvent. This yields a pure sample of this compound.

Scientific Research Applications

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has been studied for its potential use in scientific research applications. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been studied for its potential use as an antimicrobial agent, as it has been found to have antibacterial and antifungal properties. Additionally, this compound has been shown to have anti-tumor activity in vitro and in vivo, and is being studied for its potential use as an anticancer agent.

properties

IUPAC Name

4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUIKMATRQJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.